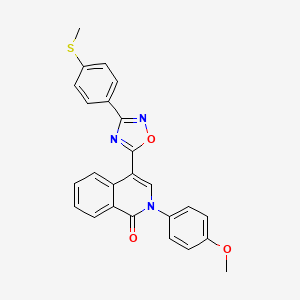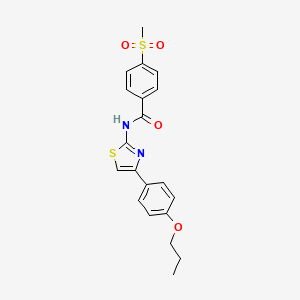
7-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about seems to be a derivative of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids . Fmoc is a common protecting group used in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under mildly acidic conditions .
Molecular Structure Analysis
The molecular structure of Fmoc protected amino acids generally consists of the fluorenyl group, a methoxy group, a carbonyl group, and the amino acid .
Chemical Reactions Analysis
Fmoc protected amino acids are used in solid-phase peptide synthesis. The Fmoc group is removed under mildly acidic conditions, allowing the free amine to react with the next amino acid in the sequence .
Wissenschaftliche Forschungsanwendungen
Protection of Hydroxy-groups in Synthesis
The Fmoc group is extensively utilized to protect hydroxy-groups during the synthesis of complex molecules. This application is particularly significant in the synthesis of nucleic acid fragments, where the Fmoc group protects hydroxy groups in conjunction with other protecting groups, allowing for the selective removal of the Fmoc group without affecting base-labile protecting groups. This method has been instrumental in the synthesis of oligonucleotides and related compounds (C. Gioeli & J. Chattopadhyaya, 1982).
Facilitation of Peptide Bond Formation
Fmoc chemistry is crucial in peptide synthesis, especially for creating difficult sequences. The reversible protection of the amide bond using N,O-Bis-Fmoc derivatives has shown significant value in inhibiting interchain association during solid-phase peptide synthesis, thereby facilitating the formation of complex peptide structures without aggregation (T. Johnson, M. Quibell, D. Owen, & R. Sheppard, 1993).
Photocatalytic Applications
In recent years, derivatives of fluorene, including compounds structurally related to the queried compound, have found applications in photocatalysis. For instance, fluorene derivatives have been used as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This photocatalytic process enables the synthesis of a variety of benzylic amines and ethers under mild conditions, showcasing the potential of fluorene-based compounds in green chemistry and synthetic methodologies (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).
Solid Phase Peptide Synthesis (SPPS)
The Fmoc group is fundamental in solid-phase peptide synthesis (SPPS), offering an orthogonal protection strategy that allows for the assembly of peptides and small proteins under a wide variety of conditions. The adaptability and efficiency of Fmoc-SPPS have led to its widespread use in the synthesis of biologically active peptides and proteins, highlighting the importance of Fmoc chemistry in modern bioorganic synthesis (G. Fields & R. Noble, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c26-23(27)19-11-14(12-21-22(19)30-10-9-29-21)25-24(28)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,11-12,20H,9-10,13H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTJQBIKTRZHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

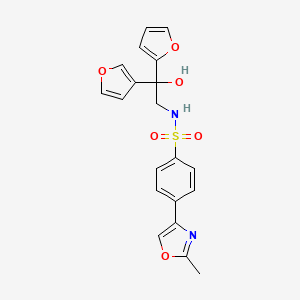
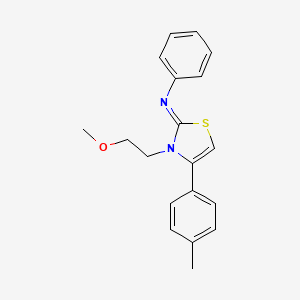
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2924249.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2924251.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2924252.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2924255.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2924256.png)
![4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine](/img/structure/B2924257.png)
![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)

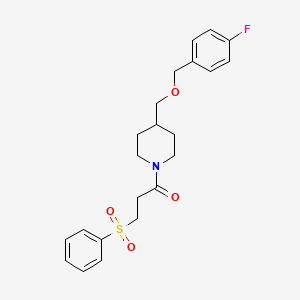
![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)
